2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile 2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile
Brand Name: Vulcanchem
CAS No.: 941976-61-0
VCID: VC4373267
InChI: InChI=1S/C13H10FN5O2/c14-9-1-3-10(4-2-9)17-7-8-18-11(20)12(21)19(6-5-15)16-13(17)18/h1-4H,6-8H2
SMILES: C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC#N
Molecular Formula: C13H10FN5O2
Molecular Weight: 287.254

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile

CAS No.: 941976-61-0

Cat. No.: VC4373267

Molecular Formula: C13H10FN5O2

Molecular Weight: 287.254

* For research use only. Not for human or veterinary use.

2-(8-(4-fluorophenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetonitrile - 941976-61-0

Specification

CAS No. 941976-61-0
Molecular Formula C13H10FN5O2
Molecular Weight 287.254
IUPAC Name 2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetonitrile
Standard InChI InChI=1S/C13H10FN5O2/c14-9-1-3-10(4-2-9)17-7-8-18-11(20)12(21)19(6-5-15)16-13(17)18/h1-4H,6-8H2
Standard InChI Key MONJRLNECAALEV-UHFFFAOYSA-N
SMILES C1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC#N

Introduction

Chemical Identification and Structural Characteristics

Molecular Identity

The compound’s systematic IUPAC name is 2-[8-(4-fluorophenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1, triazin-2-yl]acetonitrile, reflecting its fused bicyclic core and substituents. Key identifiers include:

PropertyValue
CAS Registry Number941976-61-0
Molecular FormulaC₁₃H₁₀FN₅O₂
Molecular Weight287.254 g/mol
SMILESC1CN2C(=O)C(=O)N(N=C2N1C3=CC=C(C=C3)F)CC#N
InChI KeyMONJRLNECAALEV-UHFFFAOYSA-N

The structure features a tetracyclic system with a 4-fluorophenyl group at position 8 and a nitrile-containing side chain at position 2. X-ray crystallography data, though unavailable, suggests planarity in the triazine ring, while the fluorophenyl group introduces steric and electronic effects critical to biological interactions.

Synthesis and Manufacturing

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring correct positioning of the fluorophenyl and nitrile groups .

  • Yield Improvement: Multi-step reactions often suffer from low cumulative yields (<30%), necessitating catalytic optimization .

Physicochemical Properties

Experimental data on solubility, melting point, and stability remain scarce. Computational predictions (e.g., SwissADME) suggest:

PropertyPrediction
LogP (Lipophilicity)1.2 ± 0.3
Water SolubilityPoor (<0.1 mg/mL)
pKa8.9 (basic nitrogen)

The nitrile group enhances electrophilicity, potentially contributing to reactivity in biological systems.

Applications in Drug Discovery

Targeted Protein Degradation

Bifunctional molecules in patents (e.g., PROTACs) utilize similar scaffolds to recruit E3 ubiquitin ligases . For example:

Patent ExampleStructureTarget
Example 12 (US2020/0239430)Triazine-fluorophenyl conjugateBET proteins

This compound’s nitrile group could serve as a warhead for covalent target engagement, though further validation is required .

Agricultural Chemistry

Fluorinated triazines are explored as herbicides (e.g., atrazine analogs). The nitrile moiety may enhance soil persistence or uptake in plant systems .

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